C2-Sulfonylation Reactivity: 5-Methoxy vs. Electron-Withdrawing Indoles
The 5-methoxy substituent significantly boosts the reactivity of indoles in C2-sulfonylation reactions. Under identical multicomponent conditions (aniline, tBuONO, DABSO, I2, MeCN, RT, 12 h), 5-methoxyindole (1d) delivered C2-sulfonylindoles in 83–87% isolated yield, while indoles bearing electron-withdrawing groups (5-F, 5-Cl, 5-Br, 5-I, 6-Cl) yielded only 67–78% [1]. This 10–15% yield advantage translates to higher material efficiency and reduced purification burden in multistep syntheses, particularly when scaling up.
| Evidence Dimension | Reaction yield in C2-sulfonylation |
|---|---|
| Target Compound Data | 83–87% (for 5-methoxyindole, the immediate precursor) |
| Comparator Or Baseline | 67–78% (for 5-F, 5-Cl, 5-Br, 5-I, 6-Cl substituted indoles) |
| Quantified Difference | 10–15% absolute yield increase |
| Conditions | Indole (0.5 mmol), aniline (0.75 mmol), tBuONO (1.0 mmol), DABSO (0.6 mmol), I2 (0.6 mmol), MeCN (3 mL), N2, RT, 12 h [1] |
Why This Matters
Higher yield reduces the number of synthetic steps needed to achieve target quantities, lowering overall production cost and time.
- [1] Bai R, Cheng WL, Peng CY, Chen YH, Wang PH, Lee CF. Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Org Lett. 2016;18(7):1590-1593. View Source
